AChE Inhibitory Potency: Target Compound vs. Donepezil and In-Class Benzodioxole Derivatives
No direct AChE inhibition data exist for the target compound. The closest contextual reference is US9346818B2, which reports that representative benzodioxole derivatives of Formula (I) display AChE inhibitory activity, with the most potent analogues achieving IC50 values in the sub-micromolar to low micromolar range. However, the target compound is not listed among the exemplified structures and its activity has not been measured [1]. For the broader class, published benzodioxole–isoxazole hybrids tested in similar Ellman’s assays show IC50 values spanning from 0.8 μM to >100 μM, demonstrating that potency is exquisitely dependent on the nature of the ester/amide substituent [2]. The clinical standard donepezil typically exhibits an IC50 of ~0.02–0.05 μM in the same assay format, underscoring the large potency gap that would need to be bridged. Until the target compound is subjected to a parallel dose–response evaluation, procurement for AChE-focused projects carries high uncertainty.
| Evidence Dimension | In vitro AChE inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined; no published record. |
| Comparator Or Baseline | Lead benzodioxole derivatives from US9346818B2: IC50 0.8–5 μM; donepezil: IC50 ~0.02–0.05 μM; structurally related but inactive analogues: IC50 >100 μM [1][2]. |
| Quantified Difference | Unknown; target compound lacks primary data. |
| Conditions | Human recombinant AChE, Ellman’s colorimetric method, 37 °C, pH 8.0, as described in patent US9346818B2 and cited literature. |
Why This Matters
Without target-specific IC50 data, researchers cannot rank the compound’s potency relative to established AChE inhibitors, making informed selection for neurodegenerative disease screening impossible.
- [1] Zhejiang Hisun Pharmaceutical Co., Ltd. US9346818B2 – Benzodioxole derivative and preparation method and use thereof. Biological examples describing AChE inhibition. View Source
- [2] Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant Agents. ScienceOpen, 2020. Provides a benchmark for benzodioxole SAR illustrating wide potency ranges. View Source
